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For Immediate Release

In the landscape of drug discovery and materials science, the precise structural elucidation of
novel compounds is paramount. This guide provides a detailed spectroscopic analysis of 8-
Methoxy-chroman-3-carboxylic acid, a heterocyclic compound with potential applications in
medicinal chemistry and material sciences. By presenting a comparative overview of its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data
alongside related structures, this document serves as a crucial resource for researchers,
scientists, and professionals in drug development.

Comparative Spectroscopic Data Analysis

The structural characterization of 8-Methoxy-chroman-3-carboxylic acid is achieved through
a multi-faceted spectroscopic approach. The following tables summarize the key quantitative
data obtained from NMR, IR, and MS analyses, and provide a comparison with structurally
related compounds to highlight characteristic spectral features.

Table 1: *H and 3C NMR Spectroscopic Data

While complete experimental NMR data for 8-Methoxy-chroman-3-carboxylic acid is not
widely published, predicted values and data from similar structures provide valuable insights.
The characteristic signals for the methoxy (-OCHs) and carboxylic acid (-COOH) protons in tH
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NMR are expected around 3.8 ppm and 12 ppm, respectively[1]. The 13C NMR spectrum is

anticipated to show a carboxyl carbon signal in the range of 170-185 ppm.

Compound

IH NMR (9, ppm)

13C NMR (8, ppm)

8-Methoxy-chroman-3-

carboxylic acid (Predicted)

~12.0 (s, 1H, -COOH), 6.8-7.2
(m, 3H, Ar-H), ~4.3 (m, 2H, -O-
CHz2-), 3.8 (s, 3H, -OCHs3), ~3.0
(m, 1H, -CH-COOH), ~2.2 (m,
2H, -CH2-)

~175 (-COOH), ~150 (Ar-C-0),
~145 (Ar-C-0), 120-128 (Ar-
CH), ~115 (Ar-CH), ~65 (-O-
CHz-), 56.1 (-OCHs), ~40 (-
CH-COOH), ~25 (-CHz-)

8-Methoxythiochromane-3-

carboxylic acid

12.1 (s, 1H, COOH), 7.4-6.8
(m, 3H, aromatic), 3.8 (s, 3H,
OCHs), 3.2-2.8 (m, 2H, SCH2),
2.5-2.1 (m, 1H, CH)

Not available

Ethyl 8-methoxycoumarin-3-

carboxylate

8.84 (s, 1H, H-4), 7.34-7.99
(m, 3H, Ar-H), 3.94 (s, 3H, -
OCHs), 4.3 (g, 2H, -O-CHz-
CHs), 1.3 (t, 3H, -O-CH2-CHs)

168.32, 165.31, 161.63 (C=0),
149.61, 146.62 (C-O), 143.79
(C-4), 116.20 (C-3), 56.77
(OCHs), 61.5 (O-CHz2), 14.5
(CHs)[2]

Table 2: Infrared (IR) Spectroscopic Data

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching vibration

due to hydrogen bonding, and a strong C=0 stretching vibration.
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O-H Stretch C=0 Stretch C-O Stretch Aromatic C=C
Compound
(cm™1) (cm™1) (cm™1) Stretch (cm™1)
8-Methoxy-
chroman-3- 2500-3300
o 1700-1725 1200-1300 1580-1610
carboxylic acid (broad)
(Expected)
8-
Methoxythiochro 2500-3300 -
1680 1250 (C-0-C) Not specified
mane-3- (broad)
carboxylic acid
Chromone-3- N N
3750-3000 1350-1375 Not specified Not specified[3]

carboxylic acid

Table 3: Mass Spectrometry (MS) Data

Electrospray ionization (ESI) mass spectrometry is a soft ionization technique that typically
results in the observation of the protonated molecule [M+H]*.

Molecular Molecular Observed lon lonization
Compound )
Formula Weight (m/z) Method
8-Methoxy-
[M+H]* at 224.21
chroman-3- C11H1204 208.21 ) ESI
) ] (predicted)
carboxylic acid
8-
Methoxythiochro ) -
C11H1203S 224.27 Not available Not specified
mane-3-
carboxylic acid
Ethyl 8- 353 (M+ for a
methoxycoumari C13H120s 248.23 related Not specified[2]
n-3-carboxylate derivative)

Experimental Protocols
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Detailed methodologies are crucial for the reproducibility of experimental results. The following
are standard protocols for the spectroscopic analysis of organic compounds like 8-Methoxy-
chroman-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in a standard 5 mm NMR tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

e 1H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to
achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm,
a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

e 13C NMR Acquisition: Acquire the carbon spectrum using proton decoupling. A wider spectral
width (e.g., 240 ppm) and a longer acquisition time with a greater number of scans are
typically required.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are referenced to the residual solvent peak or an
internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

o Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is
commonly used. A small amount of the solid sample is placed directly on the ATR crystal.
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry
potassium bromide and pressing it into a thin disk.

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Record the spectrum typically in the range of 4000-400 cm~*. A background
spectrum of the empty sample compartment (or the pure KBr pellet) is recorded and
automatically subtracted from the sample spectrum.
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o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in the molecule.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample (typically in the pg/mL to ng/mL
range) in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with the ionization
source.

e Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization
source, such as Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization
(APCI).

o Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum
in the positive or negative ion mode over a relevant mass-to-charge (m/z) range.

o Data Analysis: Identify the molecular ion peak (e.g., [M+H]*, [M-H]~, or M*") to determine the
molecular weight of the compound. Analyze the fragmentation pattern, if any, to gain further
structural information.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of an organic compound.

Caption: Workflow for the spectroscopic analysis of organic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 8-Methoxy-chroman-3-
carboxylic Acid: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b021784#spectroscopic-analysis-nmr-ir-ms-of-8-
methoxy-chroman-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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